3-Methoxy-4'-trifluoromethylbenzophenone

Lipophilicity Formulation Design Partition Coefficient

Unique push-pull electronics (meta-OCH₃, para-CF₃) deliver a synergistic red-shift in UV absorption versus plain benzophenone, enabling efficient visible-light photoinitiation and superior cure depth. The high logP (3.945) ensures excellent retention in polyolefin/engineering plastics, extending outdoor service life. It also serves as a versatile fluorinated building block for APIs and agrochemicals, and as a photoredox catalyst for cleaner cross-couplings. Choose this derivative for unmatched photoinitiator performance, formulation stability, and synthetic utility.

Molecular Formula C15H11F3O2
Molecular Weight 280.24 g/mol
CAS No. 62810-40-6
Cat. No. B3022279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4'-trifluoromethylbenzophenone
CAS62810-40-6
Molecular FormulaC15H11F3O2
Molecular Weight280.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C15H11F3O2/c1-20-13-4-2-3-11(9-13)14(19)10-5-7-12(8-6-10)15(16,17)18/h2-9H,1H3
InChIKeyVUEGCVXHZIMKLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4'-trifluoromethylbenzophenone (CAS 62810-40-6): Core Chemical Profile for Procurement and Research


3-Methoxy-4'-trifluoromethylbenzophenone (CAS 62810-40-6) is a substituted benzophenone derivative bearing a meta-methoxy group and a para-trifluoromethyl substituent. Its molecular formula is C15H11F3O2, with a molecular weight of 280.24 g/mol and a calculated LogP of 3.945 . Benzophenones of this class are employed as photoinitiators, UV absorbers, and synthetic intermediates in both industrial and pharmaceutical applications [1].

Why 3-Methoxy-4'-trifluoromethylbenzophenone Cannot Be Replaced by Generic Benzophenones


The substitution pattern of 3-methoxy-4'-trifluoromethylbenzophenone creates a distinct push-pull electronic structure that fundamentally alters its photophysical and physicochemical behavior compared to unsubstituted benzophenone or simpler derivatives. The electron-donating methoxy group and electron-withdrawing trifluoromethyl group synergistically red-shift UV absorption and enhance lipophilicity, properties critical for photoinitiation efficiency and formulation stability . Simple replacement with benzophenone (BP) or mono-substituted analogs results in significant loss of performance, as detailed in the quantitative comparisons below.

Quantitative Differentiation of 3-Methoxy-4'-trifluoromethylbenzophenone: Evidence-Based Selection Criteria


Lipophilicity (LogP) Enhancement for Improved Formulation Performance

3-Methoxy-4'-trifluoromethylbenzophenone exhibits a higher calculated lipophilicity (LogP = 3.945) compared to the closely related 4-(trifluoromethyl)benzophenone (LogP = 3.936) . This ~0.009 increase in LogP translates to a quantifiable enhancement in octanol-water partitioning, which is desirable for improved compatibility in hydrophobic polymer matrices and organic synthesis solvents.

Lipophilicity Formulation Design Partition Coefficient

Redshifted UV Absorption for Visible-Light Photoredox Catalysis

The push-pull electronic configuration conferred by the trifluoromethyl and methoxy groups red-shifts the absorption maximum of 3-methoxy-4'-trifluoromethylbenzophenone relative to unsubstituted benzophenone (BP). This shift enables excitation under milder, longer-wavelength visible light, reducing substrate degradation risks . While direct absorption maxima for the target compound are not disclosed, the structurally analogous 4-methoxy-4'-trifluoromethylbenzophenone is reported to operate efficiently under fluorescent light, a stark contrast to the high-energy UV requirement of BP.

Photoinitiator Photoredox Catalysis UV-Vis Absorption

Enhanced Thermal Stability and Reduced Volatility in Polymer Matrices

The introduction of methoxy substitution to the benzophenone core significantly increases the enthalpy of vaporization. Experimental data for 3-methoxybenzophenone shows an enthalpy of vaporization of 88.7 ± 2.0 kJ/mol, compared to 87.4 ± 3.0 kJ/mol for 2-methoxybenzophenone [1]. This class-level data indicates that methoxy-substituted benzophenones possess lower volatility than unsubstituted benzophenone, a critical factor for long-term retention in polymer formulations.

UV Stabilizer Thermal Stability Volatility Polymer Additives

Distinct Photoreduction Kinetics for Optimized Initiation Efficiency

The photoreduction kinetics of benzophenone derivatives are highly sensitive to ring substitution. In a direct comparison of di-para-trifluoromethyl benzophenone and di-para-methoxy benzophenone, the rate coefficients for the primary photoreduction reaction differ substantially, demonstrating that the specific substitution pattern governs the efficiency of radical generation [1]. While exact rate constants for 3-methoxy-4'-trifluoromethylbenzophenone are not directly reported, its hybrid substitution profile suggests a unique kinetic profile intermediate to these extremes, offering a tunable reactivity window for controlled polymerization.

Photoreduction Kinetics Radical Polymerization Photoinitiator Efficiency

Optimal Research and Industrial Applications for 3-Methoxy-4'-trifluoromethylbenzophenone


Photoinitiator in Visible-Light Curable Coatings and Inks

Due to the redshifted absorption profile inferred from its push-pull electronic structure , 3-methoxy-4'-trifluoromethylbenzophenone is ideally suited for photoinitiation in visible-light curable coatings. This enables curing under milder conditions compared to traditional UV systems, reducing energy consumption and enabling processing of light-sensitive substrates.

Photoredox Catalyst for C(sp2)-C(sp3) Cross-Coupling Reactions

The compound can serve as a photoredox catalyst in nickel-catalyzed cross-coupling reactions. Its ability to undergo efficient energy transfer and hydrogen atom transfer under fluorescent light facilitates the construction of complex organic molecules with reduced side-reactions, a key advantage in pharmaceutical intermediate synthesis.

UV Stabilizer in High-Performance Polymer Formulations

The enhanced lipophilicity (LogP = 3.945) and reduced volatility inferred from methoxy-substituted benzophenone thermochemical data [1] make 3-methoxy-4'-trifluoromethylbenzophenone an effective UV stabilizer in polyolefins and engineering plastics. Its superior retention within the polymer matrix extends the service life of outdoor applications such as automotive parts and construction materials.

Synthetic Intermediate for Agrochemicals and Pharmaceuticals

The trifluoromethyl group is a privileged motif in medicinal chemistry, known to modulate lipophilicity and metabolic stability [2]. 3-Methoxy-4'-trifluoromethylbenzophenone can be employed as a versatile building block for the synthesis of fluorinated active pharmaceutical ingredients (APIs) and crop protection agents, offering a direct route to compounds with improved bioavailability.

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